molecular formula C5H14Cl2N2O2 B12505862 Methyl 2,4-diaminobutanoate dihydrochloride

Methyl 2,4-diaminobutanoate dihydrochloride

Cat. No.: B12505862
M. Wt: 205.08 g/mol
InChI Key: BGFZBYKHHGUPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Methyl 2,4-diaminobutanoate dihydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-diaminobutanoate dihydrochloride is unique due to its specific dihydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications where these properties are essential .

Biological Activity

Methyl 2,4-diaminobutanoate dihydrochloride is a compound that has garnered attention in biochemical and pharmaceutical research due to its structural similarities to amino acids and its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and case analyses.

Chemical Structure and Properties

This compound is a dihydrochloride salt of the methyl ester of 2,4-diaminobutanoic acid. Its molecular formula is C6H14Cl2N2O2C_6H_{14}Cl_2N_2O_2 with a molecular weight of approximately 189.07 g/mol. The compound features two amino groups at the 2 and 4 positions on the butanoate chain, which contribute to its reactivity and biological functions.

The biological activity of this compound is primarily attributed to its ability to mimic neurotransmitters and participate in various biochemical pathways. It has been shown to interact with several receptors and enzymes, suggesting potential roles in:

  • Neurotransmission : Its structure allows it to act as a neurotransmitter analog, potentially influencing synaptic transmission.
  • Metabolic Processes : It may be involved in metabolic pathways that utilize diamino acids as substrates for the synthesis of polyamines or other bioactive molecules.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Anticancer Activity : Studies have explored its effects on various cancer cell lines. For instance, it exhibited cytotoxic effects against human colon cancer cells (HT-29), suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests it may have protective effects against neurodegenerative diseases .
  • Antimicrobial Properties : Some studies have indicated that compounds similar to methyl 2,4-diaminobutanoate can exhibit antimicrobial activity, although specific data on this compound is limited.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Cancer Cell Lines : A study investigated the cytotoxic effects of methyl 2,4-diaminobutanoate on various cancer cell lines, revealing significant inhibition of cell proliferation in HT-29 cells with an IC50 value indicating effective dosage levels .
  • Neuroprotective Research : Another study focused on the neuroprotective properties of similar compounds, suggesting that methyl 2,4-diaminobutanoate could be further explored for therapeutic applications in neurodegenerative diseases .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique features of this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino butanoate hydrochlorideOne amino group at position 2Simpler structure; less steric hindrance
Methyl 3,4-diaminobutanoate dihydrochlorideTwo amino groups at positions 3 and 4Different position of amino groups
(R)-Methyl 2,6-diaminohexanoate dihydrochlorideLonger carbon chain with two amino groupsIncreased chain length enhances hydrophilicity

This table illustrates how the positioning of amino groups affects the biological activity and potential applications of these compounds.

Properties

IUPAC Name

methyl 2,4-diaminobutanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(7)2-3-6;;/h4H,2-3,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFZBYKHHGUPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.